N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide is an organic compound that features a furan ring, a thiophene ring, and a cyclopentyl group
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . The molecular interactions of these compounds can be revealed through further studies such as docking studies .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways . For instance, some thiophene derivatives have shown anti-tubercular activity, suggesting they may affect the biochemical pathways of Mycobacterium tuberculosis .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives have shown significant anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide typically involves the following steps:
Formation of the cyclopentyl group: The cyclopentyl group is synthesized through a cyclization reaction.
Attachment of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the cyclopentyl group.
Formation of the furan ring: The furan ring is synthesized separately and then coupled with the thiophene-cyclopentyl intermediate.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the furan ring.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide analogs: These compounds have similar structures but differ in the substituents on the furan or thiophene rings.
Thiophene derivatives: Compounds that contain the thiophene ring but differ in other structural aspects.
Furan derivatives: Compounds that contain the furan ring but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of the furan, thiophene, and cyclopentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXFKVKIMNJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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